1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

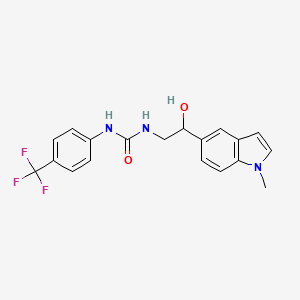

1-(2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by two key structural motifs:

- A 1-methyl-1H-indol-5-yl group linked to a hydroxyethyl moiety.

- A 4-(trifluoromethyl)phenyl group attached to the urea backbone.

The indole moiety may confer π-π stacking interactions in biological systems, while the trifluoromethyl group enhances metabolic stability and lipophilicity . The hydroxyethyl group likely improves water solubility, a critical factor for bioavailability.

Properties

IUPAC Name |

1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2/c1-25-9-8-12-10-13(2-7-16(12)25)17(26)11-23-18(27)24-15-5-3-14(4-6-15)19(20,21)22/h2-10,17,26H,11H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONFXIPYNKWJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is a urea derivative featuring an indole moiety, known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. They often exhibit mechanisms such as:

- Inhibition of cell proliferation : Compounds similar to this urea derivative have shown potential in inhibiting various cancer cell lines.

- Induction of apoptosis : Many indole-based compounds trigger programmed cell death in cancer cells through various signaling pathways.

Anti-inflammatory Effects

Research indicates that indole derivatives can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in diseases characterized by inflammation.

Antimicrobial Activity

Indole and urea derivatives are also noted for their antimicrobial properties. They can exhibit activity against:

- Bacteria : Including both Gram-positive and Gram-negative strains.

- Fungi : Some derivatives have shown efficacy against common fungal pathogens.

Case Study 1: Anticancer Activity

A study investigating a series of indole derivatives found that compounds similar to the target compound inhibited the growth of human breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, an indole-derived urea compound significantly reduced paw edema in rats, suggesting its potential as an anti-inflammatory agent. The compound decreased levels of TNF-alpha and IL-6, key mediators in inflammatory responses.

Data Table: Biological Activities of Indole Derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally or functionally related urea derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

Trifluoromethyl Positioning : The target compound’s 4-trifluoromethylphenyl group may enhance metabolic stability compared to 2-trifluoromethylphenyl analogs (e.g., 11j), as para-substitution often improves target binding .

Indole vs. Thiazole/Piperazine : The indole moiety in the target compound could enable stronger hydrophobic interactions in protein binding compared to thiazole-piperazine systems (e.g., 11d), which prioritize metal chelation .

Hydroxyethyl vs. Methylthio : The hydroxyethyl group in the target compound likely improves aqueous solubility over the methylthio group in ’s analog, critical for oral bioavailability .

Biological Hypotheses : While direct activity data for the target compound is absent, analogs like M64HCl (FAK activator) and thiazole-urea derivatives (antimicrobial) suggest plausible mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.